Ethyl 3-(sec-butylamino)propanoate

Description

Contextualization within Beta-Amino Ester Chemistry

β-amino esters are a significant class of compounds in organic chemistry, characterized by an amino group at the β-position relative to the ester carbonyl group. These compounds are key building blocks in the synthesis of a wide array of more complex molecules, including β-lactams, peptides, and various alkaloids. mdpi.com

The synthesis of β-amino esters is often achieved through the aza-Michael addition, which involves the conjugate addition of an amine to an α,β-unsaturated ester. acs.orgorganic-chemistry.org This reaction is a cornerstone of β-amino ester synthesis due to its efficiency and atom economy. The general structure of β-amino esters provides them with unique chemical properties, including the potential for intramolecular hydrogen bonding and the ability to serve as precursors to poly(β-amino esters). acs.org

Significance in Contemporary Organic Synthesis and Green Chemistry Methodologies

The significance of β-amino esters, and by extension Ethyl 3-(sec-butylamino)propanoate, has grown with the increasing emphasis on green chemistry. The synthesis of these compounds often aligns with green chemistry principles, such as the use of solvent-free conditions and catalytic reactions to improve efficiency and reduce waste. organic-chemistry.org

A major area of interest is the use of β-amino esters in the creation of poly(β-amino esters) (PBAEs). nih.govresolvemass.ca These polymers are biodegradable and have shown promise in biomedical applications like gene delivery and as matrices for controlled drug release. nih.govrsc.orgrsc.org The synthesis of PBAEs through the Michael addition polymerization of amines and diacrylates is an environmentally friendly process, sometimes utilizing microwave irradiation without the need for solvents or catalysts. rsc.orgrsc.org The properties of the resulting PBAEs, such as their biodegradability and pH-sensitivity, can be tuned by the choice of the constituent β-amino ester. resolvemass.ca

Overview of Current Research Landscape and Key Challenges

Current research on β-amino esters is vibrant and multifaceted. A significant portion of this research is directed towards the development of new catalytic systems for their enantioselective synthesis, which is crucial for pharmaceutical applications. acs.org Additionally, there is ongoing exploration into the use of β-amino esters as building blocks for covalent adaptable networks (CANs), which are materials that can be reprocessed and recycled. acs.org

While the broader class of β-amino esters is well-studied, specific research focusing solely on this compound is limited in publicly available literature. The primary challenge in the field is the development of highly selective and sustainable synthetic methods that can be applied to a wide range of substrates. For compounds like this compound, further research is needed to fully elucidate its specific properties and potential applications beyond its current use in proteomics research. A deeper understanding of its reactivity and behavior in polymerization reactions could open up new avenues for the development of novel materials.

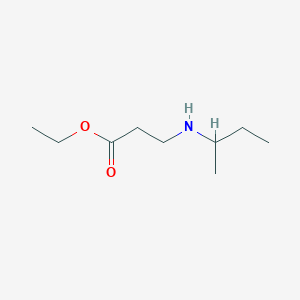

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(butan-2-ylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-4-8(3)10-7-6-9(11)12-5-2/h8,10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLZGYGTVCVQMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Sec Butylamino Propanoate

Aza-Michael Addition Reactions

The Aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone for the synthesis of β-amino compounds. georgiasouthern.edu This atom-economic reaction is a versatile and selective method for forming carbon-nitrogen bonds. georgiasouthern.edupsu.edu

Direct Reaction of Ethyl Acrylate (B77674) with sec-Butylamine (B1681703)

The most direct route to Ethyl 3-(sec-butylamino)propanoate is the Aza-Michael addition of sec-butylamine to ethyl acrylate. This reaction involves the nucleophilic attack of the secondary amine onto the β-carbon of the acrylate ester. georgiasouthern.edu While the reaction can proceed without a catalyst, its efficiency can be significantly enhanced by various catalytic systems. researchgate.netmdpi.com A computational study on the aza-Michael addition of primary and secondary amines to acrylates suggests that the reaction with secondary amines, like sec-butylamine, likely proceeds through a 1,2-addition mechanism forming a zwitterionic intermediate, followed by a rate-determining proton transfer. acs.orgresearchgate.net

Catalytic Approaches in Aza-Michael Additions of Amines to Acrylates

A variety of catalysts have been employed to facilitate the Aza-Michael addition of amines to acrylates, improving reaction rates and yields. These include:

Lewis Acids: Lewis acids can activate the α,β-unsaturated system, making it more susceptible to nucleophilic attack.

Brønsted Acids and Bases: These can catalyze the reaction by protonating the carbonyl group or deprotonating the amine, respectively. georgiasouthern.edu For instance, trifluoromethanesulfonic acid has been used as a catalyst in the synthesis of a similar compound, ethyl 3-(pyridin-2-ylamino)propanoate. google.com

Organocatalysts: Non-covalent organocatalysts, such as those based on cinchona alkaloids, have been utilized in asymmetric aza-Michael reactions. beilstein-journals.org 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is another effective organocatalyst for this transformation. mdpi.com

Inorganic Catalysts: Simple inorganic compounds like lithium perchlorate (B79767) (LiClO4) have been shown to effectively catalyze the aza-Michael addition of secondary amines to α,β-unsaturated esters under solvent-free conditions. researchgate.net

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the Aza-Michael addition is highly dependent on the reaction conditions. Key parameters that are often optimized include:

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. While polar aprotic solvents are commonly used, solvent-free conditions have also been successfully employed, offering a greener alternative. researchgate.netmdpi.com Studies have shown that the reaction can be influenced by the solvent's ability to stabilize intermediates. rsc.org

Temperature: The reaction temperature is a critical factor. While some reactions proceed at room temperature, others may require heating to achieve a reasonable rate. researchgate.netresearchgate.net

| Parameter | Effect on Aza-Michael Addition | Examples |

| Catalyst | Can significantly increase reaction rate and yield. researchgate.netmdpi.com | Lewis acids, Brønsted acids/bases, Organocatalysts (e.g., DBU), Inorganic salts (e.g., LiClO4) georgiasouthern.eduresearchgate.netmdpi.com |

| Solvent | Influences reaction kinetics and selectivity; solvent-free conditions are possible. researchgate.netmdpi.comrsc.org | Polar aprotic solvents, alcohols, or no solvent. researchgate.netmdpi.comrsc.org |

| Temperature | Affects reaction rate; can range from room temperature to elevated temperatures. researchgate.netresearchgate.net | Room temperature for some catalyzed reactions, heating for others. researchgate.netresearchgate.net |

Exploration of Alternative Synthetic Routes to Beta-Amino Esters

While the Aza-Michael addition is a primary method, other synthetic strategies can lead to β-amino esters. Poly(β-amino ester)s (PBAEs), for example, are often synthesized via the conjugate addition of amines to diacrylates. acs.orgnih.govnih.gov This polymerization reaction highlights the versatility of this fundamental transformation in materials science. Although not a direct synthesis of the specific title compound, the underlying chemistry is relevant.

Another approach involves the reduction of corresponding enamines, which can be formed from the condensation of a β-keto ester with an amine. However, this is a less direct route compared to the Aza-Michael addition.

Considerations for Asymmetric Synthesis and Chiral Induction

Since sec-butylamine is a chiral molecule, the synthesis of this compound can result in a mixture of diastereomers. wikipedia.orgnih.gov This necessitates considerations for asymmetric synthesis to obtain enantiomerically pure products, which is often crucial for pharmaceutical applications.

Enzymatic Resolution Strategies for sec-Butylamine Precursors

A key strategy to obtain enantiomerically pure this compound is to start with an enantiomerically pure sec-butylamine precursor. Enzymatic resolution is a powerful tool for obtaining such chiral amines.

Lipases: Enzymes like Candida antarctica lipase (B570770) B (CAL-B) have been used for the kinetic resolution of racemic sec-butylamine through enantioselective acylation. researchgate.net The choice of acylating agent and solvent can significantly influence the enantiomeric excess of the resulting amine. researchgate.net

Transaminases: Omega-transaminases, such as the one from Vibrio fluvialis JS17, have been successfully employed for the kinetic resolution of (R,S)-sec-butylamine. nih.govkaist.ac.kr This process can be optimized by controlling parameters like pH and pressure to remove inhibitory byproducts. nih.govkaist.ac.kr

| Enzyme | Method | Key Findings |

| Candida antarctica lipase B (CAL-B) | Kinetic resolution via acylation | The enantiomeric excess is dependent on the acylating agent and solvent. researchgate.net |

| ω-Transaminase from Vibrio fluvialis JS17 | Kinetic resolution | Can achieve high enantiomeric excess (98% ee) of (R)-sec-butylamine. nih.govkaist.ac.kr |

Spectroscopic and Structural Characterization of Ethyl 3 Sec Butylamino Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms. For Ethyl 3-(sec-butylamino)propanoate, both proton (¹H) and carbon-13 (¹³C) NMR spectra are instrumental. The spectra for this compound have been recorded in deuterated chloroform (B151607) (CDCl₃) at a frequency of 500 MHz. rsc.org

The ¹H NMR spectrum of this compound displays a series of signals corresponding to the distinct proton environments within the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons) of each signal are key to assigning the protons to their respective positions.

The ethyl ester group is characterized by a quartet and a triplet. The methylene (B1212753) protons (-O-CH₂-CH₃) adjacent to the oxygen atom are deshielded and appear as a quartet, while the terminal methyl protons (-O-CH₂-CH₃) appear as a triplet. The protons of the propanoate backbone, specifically the two methylene groups (-NH-CH₂-CH₂-COO-), give rise to two distinct multiplets. The protons on the carbon adjacent to the nitrogen are influenced by the neighboring amine and methylene groups, as are the protons on the carbon adjacent to the carbonyl group.

The sec-butyl group attached to the nitrogen atom also presents a characteristic set of signals. The proton on the chiral carbon directly bonded to the nitrogen (-NH-CH(CH₃)(CH₂CH₃)) appears as a multiplet. The diastereotopic methylene protons of the ethyl part of the sec-butyl group also show complex splitting, appearing as a multiplet. The two methyl groups of the sec-butyl moiety give rise to a triplet and a doublet, respectively. The N-H proton of the secondary amine typically appears as a broad singlet.

Interactive Data Table: ¹H NMR Spectral Data for this compound rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~2.80 | Multiplet | 2H | -NH-CH₂ -CH₂-COO- |

| ~2.55 | Multiplet | 1H | -NH-CH (CH₃)(CH₂CH₃) |

| ~2.45 | Multiplet | 2H | -NH-CH₂-CH₂ -COO- |

| ~1.45 | Multiplet | 2H | -NH-CH(CH₃)(CH₂ CH₃) |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| ~1.05 | Doublet | 3H | -NH-CH(CH₃ )(CH₂CH₃) |

| ~0.90 | Triplet | 3H | -NH-CH(CH₃)(CH₂CH₃ ) |

| (Broad) | Singlet | 1H | -NH - |

Note: The exact chemical shifts and coupling constants would be determined from a high-resolution spectrum.

The ¹³C NMR spectrum provides information on the different carbon environments in this compound. rsc.org The carbonyl carbon of the ester group is the most deshielded and appears at the lowest field (~172 ppm). The carbon atoms directly bonded to the electronegative oxygen and nitrogen atoms are also found downfield. The methylene carbon of the ethyl ester (-O-CH₂-) is typically observed around 60 ppm. The carbons of the sec-butyl group and the propanoate backbone appear in the aliphatic region of the spectrum. The number of distinct signals in the ¹³C NMR spectrum confirms the number of unique carbon environments in the molecule.

Interactive Data Table: ¹³C NMR Spectral Data for this compound rsc.org

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C =O |

| ~60 | -O-CH₂ -CH₃ |

| ~52 | -NH-CH (CH₃)(CH₂CH₃) |

| ~45 | -NH-CH₂ -CH₂-COO- |

| ~37 | -NH-CH₂-CH₂ -COO- |

| ~29 | -NH-CH(CH₃)(CH₂ CH₃) |

| ~20 | -NH-CH(CH₃ )(CH₂CH₃) |

| ~14 | -O-CH₂-CH₃ |

| ~10 | -NH-CH(CH₃)(CH₂CH₃ ) |

Note: Assignments are based on typical chemical shift ranges for these functional groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The IR spectrum of this compound shows characteristic absorption bands that confirm its structure.

A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester group. The C-O stretching vibrations of the ester will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The N-H stretching vibration of the secondary amine gives rise to a moderate, broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic groups (methyl and methylene) are observed as sharp peaks in the 2850-3000 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound rsc.org

| Wavenumber (cm⁻¹) | Description | Functional Group |

| ~2850-3000 | C-H stretch | Aliphatic CH, CH₂, CH₃ |

| ~1735 | C=O stretch | Ester |

| ~3300-3500 | N-H stretch | Secondary Amine |

| ~1000-1300 | C-O stretch | Ester |

| ~1350-1480 | C-H bend | Aliphatic CH, CH₂, CH₃ |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (173.26 g/mol ). rsc.orgscbt.com

The fragmentation pattern gives clues to the structure of the molecule. Common fragmentation pathways for amino acid esters include the loss of the alkoxy group (-OEt, m/z 45) from the ester, and cleavage at the C-C bonds adjacent to the nitrogen atom (α-cleavage). The fragmentation of the sec-butyl group is also expected, leading to the loss of ethyl (m/z 29) or methyl (m/z 15) radicals. A prominent peak is often observed at m/z 86, corresponding to the [CH(CH₃)NHCH₂CH₂]⁺ fragment resulting from cleavage of the ester group.

Advanced Spectroscopic Techniques for Structural Elucidation

While ¹H and ¹³C NMR, IR, and MS provide a solid foundation for the structural characterization of this compound, advanced spectroscopic techniques can offer even more detailed information.

Two-dimensional (2D) NMR experiments are particularly powerful for unambiguously assigning proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, helping to trace the connectivity of the proton network within the propanoate and sec-butyl chains.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached, providing definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is invaluable for identifying the connectivity across quaternary carbons (like the carbonyl carbon) and heteroatoms. spectralservice.de

For molecules with chiral centers, such as this compound, the use of chiral shift reagents or chiral solvents in NMR can be employed to distinguish between enantiomers if a racemic mixture is present. Furthermore, advanced mass spectrometry techniques like tandem mass spectrometry (MS/MS) could be used to further investigate the fragmentation pathways of the molecular ion, providing greater confidence in the structural assignment. massbank.jp

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Sec Butylamino Propanoate

Acid-Base Properties and Protonation Equilibria

The basicity of Ethyl 3-(sec-butylamino)propanoate is primarily attributed to the lone pair of electrons on the nitrogen atom of the secondary amine group. In an aqueous solution, this amine can accept a proton from water, establishing an equilibrium to form its conjugate acid, the sec-butylammonium ion.

The equilibrium between the free amine and its protonated form is crucial in various chemical reactions, influencing its nucleophilicity and reactivity.

Interactions with Carbon Dioxide (CO₂) in Solution Systems

The reaction between amines and carbon dioxide is a well-studied area, particularly in the context of carbon capture technologies. For secondary amines like this compound, the interaction with CO₂ in an aqueous medium can lead to the formation of both bicarbonate and carbamate (B1207046) salts.

R₂NH + CO₂ + H₂O ⇌ R₂NH₂⁺ + HCO₃⁻

The steric hindrance provided by the sec-butyl group in this compound can favor the formation of bicarbonate over carbamate, as the bulky alkyl group impedes the direct attack of the nitrogen on the carbon of the CO₂ molecule. colab.wsepa.gov

Secondary amines can also react directly with CO₂ to form a zwitterionic carbamic acid intermediate, which is then deprotonated by a second molecule of the amine to yield an ammonium (B1175870) carbamate salt. mdpi.com The mechanism is as follows:

Nucleophilic attack: The nitrogen atom of the secondary amine attacks the electrophilic carbon atom of CO₂ to form a zwitterionic carbamic acid. R₂NH + CO₂ ⇌ R₂N⁺HCOO⁻

Proton transfer: A second molecule of the amine acts as a base, abstracting the proton from the nitrogen of the carbamic acid to form an ammonium carbamate salt. R₂N⁺HCOO⁻ + R₂NH ⇌ R₂NCOO⁻ + R₂NH₂⁺

This reaction is reversible and the stability of the resulting carbamate is influenced by several factors, including the structure of the amine. epa.govmdpi.com

The steric hindrance of the alkyl group attached to the nitrogen atom plays a critical role in the reaction with CO₂. colab.wsepa.gov For this compound, the sec-butyl group provides significant steric bulk around the nitrogen atom.

This steric hindrance has two primary effects:

Decreased Carbamate Stability: The bulky sec-butyl group can weaken the N-C bond in the carbamate, making it less stable. epa.govepa.gov This reduced stability shifts the equilibrium away from carbamate formation and towards the bicarbonate formation pathway. nih.govcolab.ws

Reduced Nucleophilicity: While the alkyl groups increase the basicity (Brønsted basicity), the steric hindrance decreases the nucleophilicity (Lewis basicity) of the amine nitrogen, slowing down the rate of direct attack on the CO₂ molecule. colab.ws

Studies on sterically hindered amines have shown that as steric hindrance increases, the formation of bicarbonate is favored over carbamate. nih.govcolab.ws This can be advantageous in applications like CO₂ capture, as the regeneration of the amine from bicarbonate is generally less energy-intensive than from the more stable carbamates. colab.ws

Table 1: Effect of Steric Hindrance on Amine-CO₂ Reactions

| Amine Type | Steric Hindrance | Predominant Reaction Product with CO₂ in H₂O | Carbamate Stability |

| Primary (e.g., Monoethanolamine) | Low | Carbamate nih.gov | High |

| Secondary (e.g., this compound) | Moderate to High | Bicarbonate and Carbamate | Reduced epa.gov |

| Sterically Hindered | High | Bicarbonate nih.govcolab.ws | Low epa.gov |

Hydrolytic Stability of the Ester Moiety in Reactive Environments

The presence of the ester functional group in this compound introduces the possibility of hydrolysis, particularly in aqueous environments under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In an acidic solution, the carbonyl oxygen of the ester can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The presence of the protonated amino group could potentially influence the electronic environment of the ester, but specific data on this intramolecular effect for this compound is not available in the searched literature.

Base-Catalyzed Hydrolysis (Saponification): In a basic solution, the hydroxide (B78521) ion can directly attack the carbonyl carbon of the ester, leading to the formation of a carboxylate salt and ethanol. This process is generally irreversible.

The amino group within the same molecule can also influence the hydrolysis. The free amine is basic and could potentially catalyze the hydrolysis of the ester group intramolecularly, although this is less likely to be a dominant pathway compared to hydrolysis driven by external acid or base. The reactivity of the molecule in a given environment will be a balance between the reactions of the amine group and the stability of the ester group.

Applications in Advanced Chemical Systems: Switchable Hydrophilicity Solvents Shss

Fundamental Principles of Switchable-Hydrophilicity Solvents

Switchable-hydrophilicity solvents (SHSs) are compounds that can be switched between a hydrophobic state, where they are immiscible with water, and a hydrophilic state, where they are fully miscible with water. rsc.orgjessoplab.ca This transition is typically triggered by the addition or removal of carbon dioxide (CO₂) at atmospheric pressure. rsc.orgrsc.org

In its neutral form, an amine-based SHS is hydrophobic and forms a biphasic mixture with water. jessoplab.canih.gov When CO₂ is bubbled through the aqueous mixture, it dissolves to form carbonic acid. The SHS, being basic, is protonated by the carbonic acid to form its bicarbonate salt. rsc.orgnih.gov This salt is an ionic species and is readily soluble in water, resulting in a single-phase aqueous solution. queensu.ca The process is reversible; removing the CO₂, typically by bubbling a non-acidic gas like nitrogen or argon through the solution or by gentle heating, shifts the equilibrium back, causing the SHS to deprotonate and revert to its hydrophobic, water-immiscible form, thus regenerating the biphasic system. rsc.orgresearchgate.net This cycle allows for easy separation of the solvent from water and any dissolved solutes without the need for energy-intensive distillation. queensu.ca

Evaluation of Ethyl 3-(sec-butylamino)propanoate as a Secondary Amine SHS

This compound is a secondary amine that has been successfully identified as a switchable-hydrophilicity solvent. rsc.org The evaluation of secondary amines as SHSs has revealed distinct advantages over the more commonly studied tertiary amines. rsc.orgqueensu.ca

A key feature of secondary amines is their potential for faster switching speeds. rsc.org Unlike tertiary amines, which react with hydrated CO₂ to form bicarbonate salts, secondary amines have an additional, faster reaction pathway. rsc.org They can react directly with CO₂ to form ammonium (B1175870) carbamate (B1207046) salts. rsc.org This alternative mechanism can lead to a more rapid transition from a two-phase system to a single-phase system upon CO₂ introduction. rsc.org Research has shown that most secondary amine SHSs switch to a monophasic solution in under 10 minutes, whereas tertiary amines can take from 20 to 120 minutes. rsc.org The presence of an ester functional group within the structure of this compound also contributes to making it less hazardous compared to simple alkylamines. rsc.orgrsc.org

The performance of this compound as an SHS is determined by a combination of its structural and physicochemical properties, which are discussed in the following sections.

Physicochemical Parameters Governing Switchable Miscibility

The ability of an amine to function as an SHS is not universal; it is governed by a delicate balance of its physicochemical properties. queensu.ca A mathematical model has been developed to predict whether a given amine will exhibit SHS behavior based on key parameters, primarily its hydrophobicity and basicity. queensu.ca

The n-octanol-water partition coefficient (log Kₒw) is a measure of a compound's hydrophobicity. ecetoc.org For a compound to be a viable SHS, it must initially be sufficiently hydrophobic to be immiscible with water. queensu.ca If the amine is too hydrophilic (low log Kₒw), it will be miscible with water even in its neutral, unswitched form. Conversely, if it is excessively hydrophobic (very high log Kₒw), its protonated form may not be hydrophilic enough to dissolve fully in water, preventing a complete switch to a single phase. queensu.ca Therefore, the log Kₒw value must fall within an optimal range for effective SHS performance. Research has established a relationship between the log Kₒw and pKₐH of an amine that determines its suitability as an SHS. queensu.ca

Table 1: Physicochemical Properties of Selected Secondary Amine SHSs

| Compound | Log Kₒw (Calculated) | pKₐH (Calculated) | Switching Outcome |

|---|---|---|---|

| This compound | 1.8 | 10.3 | Successful SHS |

| N-sec-Butyl-3-aminopropionitrile | 0.9 | 9.5 | Successful SHS |

| Di-sec-butylamine | 2.5 | 11.0 | Successful SHS |

| N-Benzyl-N-methylamine | 1.8 | 9.6 | Successful SHS |

Source: Data derived from research on the design and evaluation of switchable-hydrophilicity solvents. rsc.org

The basicity of the amine, quantified by the pKₐ of its conjugate acid (pKₐH), is another critical parameter. queensu.ca The amine must be sufficiently basic to be protonated by carbonic acid (pKa ≈ 6.4). rsc.org If the amine's pKₐH is too low, it will not be basic enough to react with the weak acid, and no switching will occur. Conversely, a very high pKₐH indicates a very basic amine. While this ensures a robust reaction with CO₂, it also means that the reverse switch (releasing CO₂) will require more energy, for instance, by heating to a higher temperature. queensu.ca The ideal pKₐH for an SHS is high enough to enable switching with CO₂ but low enough to allow for easy reversal under mild conditions. queensu.ca

The relative volumes of the SHS and water used in the system are crucial for achieving a complete miscibility transition. rsc.orgqueensu.ca For any given SHS, there is a maximum volume of solvent that can be rendered miscible with a fixed volume of water. rsc.org Exceeding this ratio will result in an incomplete switch, where a portion of the amine remains as a separate phase even after CO₂ saturation. This is because a certain amount of water is required to dissolve the protonated amine bicarbonate salt. Research has shown that a 1:1 volume ratio of amine to water is a common starting point for evaluation, and many successful secondary amine SHSs, including this compound, demonstrate effective switching at this ratio. rsc.org The optimal ratio is dependent on the specific properties of the amine, such as its molecular weight and the hydrophilicity of its protonated form. queensu.ca

Kinetic Aspects of SHS Switching Dynamics (CO₂ Uptake and Release Rates)

The speed at which an SHS can be switched between its hydrophobic and hydrophilic states is a key consideration for practical applications. These kinetics are primarily related to the rates of CO₂ absorption (forward switch) and desorption (reverse switch). queensu.caresearchgate.net

As previously noted, secondary amines like this compound often exhibit faster CO₂ uptake compared to tertiary amines. rsc.org This is attributed to their ability to form an ammonium carbamate salt directly with CO₂, a reaction pathway not available to tertiary amines. rsc.org This leads to a more rapid conversion to the hydrophilic, water-miscible state. rsc.orgqueensu.ca

The rate of the reverse switch, the release of CO₂, is influenced by the basicity (pKₐH) of the amine. Amines that are less basic (lower pKₐH) will release CO₂ and switch back to their hydrophobic form more readily upon sparging with a non-acidic gas or with gentle heating. queensu.ca Therefore, there is often a trade-off between the ease of the forward switch and the ease of the reverse switch. The structure of the amine also plays a role; for instance, steric hindrance around the nitrogen atom can affect the rate of reaction with CO₂. rsc.org

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| N-sec-Butyl-3-aminopropionitrile |

| Di-sec-butylamine |

| N-Benzyl-N-methylamine |

| Carbon Dioxide |

| Carbonic Acid |

| Nitrogen |

Design Principles for Amine-Based SHSs and Structure-Function Relationships

Switchable-hydrophilicity solvents (SHSs) represent a class of "green solvents" that can reversibly change their miscibility with water in response to a trigger, most commonly the addition or removal of carbon dioxide (CO2). rsc.orgrsc.org This property allows for efficient, low-energy separation of the solvent from a product or solute, offering a more sustainable alternative to volatile organic solvents that necessitate energy-intensive distillation for removal. queensu.carsc.org Amine-based compounds, particularly secondary and tertiary amines, are the most common class of SHSs. researchgate.net Their switching ability is predicated on a reversible acid-base reaction. In their neutral, non-protonated state, these amines are hydrophobic and immiscible with water. Upon the introduction of CO2, which forms carbonic acid in water, the amine is protonated, forming a bicarbonate salt. This salt is ionic and thus hydrophilic, rendering the solvent fully miscible with water. The process is reversed by removing the CO2, typically by bubbling an inert gas like argon through the solution or by gentle heating, which shifts the equilibrium back towards the neutral amine, causing it to phase-separate from the water. rsc.org

The design of effective amine-based SHSs hinges on a delicate balance of several physicochemical properties, primarily the amine's basicity (pKa of its conjugate acid, pKaH) and its hydrophobicity (log Kow). queensu.ca A key study in the field identified thirteen new SHSs, including the first examples of secondary amine SHSs, one of which is this compound. rsc.org This research has provided critical insights into the structure-function relationships that govern the performance of these solvents.

Key Design Principles:

Basicity (pKaH): The amine must be sufficiently basic to react with the weak acid, carbonic acid. The pKaH of the protonated amine is a critical parameter that influences the ease of both the forward (switching on) and reverse (switching off) reactions.

Hydrophobicity (log Kow): The octanol-water partition coefficient (log Kow) is a measure of the compound's hydrophobicity. For a solvent to function as an SHS, it must be hydrophobic enough to be immiscible with water in its neutral state but become miscible upon protonation. queensu.ca

Functional Groups: The presence of additional functional groups, such as esters or ethers, can significantly impact the properties of an amine SHS. These oxygen-containing groups can make the amines less hazardous than simple alkylamines. rsc.org They also influence the compound's volatility and its pKaH through inductive effects. rsc.org

Steric Hindrance: The structure of the alkyl groups around the nitrogen atom plays a crucial role. Increased steric bulk can affect the rate of reaction with CO2 and the stability of the resulting bicarbonate or carbamate salt.

Structure-Function Relationships in Secondary Amine SHSs:

Research into secondary amines like this compound has revealed important structure-function relationships that differentiate them from the more commonly studied tertiary amines.

Switching Speed: A significant finding is that secondary amines generally switch from their hydrophobic to hydrophilic form much faster than tertiary amines. rsc.orgrsc.org Most secondary amine SHSs become monophasic after less than 10 minutes of CO2 bubbling, whereas tertiary amines can take between 20 to 120 minutes. rsc.org This is attributed to a different reaction mechanism. While tertiary amines form bicarbonate salts, secondary amines can react with CO2 to form ammonium carbamate salts, a reaction that occurs more rapidly than bicarbonate formation. rsc.org

Energy of Reversal: The formation of the more stable carbamate salt means that more energy is typically required to reverse the switch for secondary amines compared to tertiary amines. However, steric hindrance can modify this behavior. For instance, the presence of a single branched alkyl group near the nitrogen atom, such as the sec-butyl group in this compound, appears to be sufficient to lower the energy requirements for CO2 removal while still permitting a rapid forward switch. rsc.org In contrast, a compound like di-sec-butylamine, with two bulky groups, switches at a much slower rate, comparable to tertiary amines, suggesting that its structure may hinder or prevent carbamate formation. rsc.org

The table below summarizes the properties of selected secondary amines tested for SHS behavior, illustrating these structure-function principles.

| Compound Name | Structure | Log Kow (Predicted) | pKaH (Predicted) | SHS Behavior |

| This compound | CH3CH2OC(O)CH2CH2NHCH(CH3)CH2CH3 | 2.1 | 10.5 | Yes |

| Ethyl 3-(isobutylamino)propanoate | CH3CH2OC(O)CH2CH2NHCH2CH(CH3)2 | 2.1 | 10.5 | Yes |

| N-propyl-sec-butylamine | CH3CH2CH2NHCH(CH3)CH2CH3 | 2.4 | 11.1 | Yes (at 50°C) |

| Di-sec-butylamine | (CH3CH2CH(CH3))2NH | 3.1 | 11.3 | Yes (switches slowly) |

Data sourced from Vanderveen et al. (2013). Log Kow and pKaH values are predicted using ALOGPS software as cited in the source. rsc.org

The inclusion of an ester functional group in this compound and its isomer, Ethyl 3-(isobutylamino)propanoate, demonstrates the principle of incorporating hydrophilic groups to tailor the solvent's properties. rsc.org These compounds successfully act as SHSs, highlighting that the balance between hydrophobicity and basicity can be fine-tuned through molecular design to create effective and potentially safer switchable solvents. rsc.orgrsc.org

Theoretical and Computational Chemistry Approaches

Computational chemistry provides an indispensable lens for examining molecules at an atomic level, offering insights that are often difficult or impossible to obtain through experimental means alone. For a molecule like Ethyl 3-(sec-butylamino)propanoate, with its flexible alkyl chain, secondary amine, and ester functional groups, these methods can predict and explain its chemical behavior.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. icm.edu.pl These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

For this compound, a typical DFT study, perhaps using the B3LYP functional with a basis set like 6-311G++(d,p), would begin by optimizing the molecule's three-dimensional geometry to find its most stable conformation. icm.edu.pl From this optimized structure, a wealth of information can be derived:

Electron Distribution and Molecular Orbitals: Calculations can map the electron density, revealing which parts of the molecule are electron-rich or electron-poor. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO location (likely the nitrogen atom) indicates the site of nucleophilic attack, while the LUMO location (likely around the carbonyl carbon of the ester) indicates the site of electrophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity.

Reactivity Descriptors: Based on the electronic structure, various reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, and chemical hardness. nih.gov For instance, the calculated ionization potential can be correlated with the molecule's capacity to act as an antioxidant. nih.gov

Spectroscopic Properties: Quantum calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR and Raman spectra), which can be compared with experimental data to validate the computed structure. icm.edu.pl

These calculations provide a foundational understanding of the molecule's inherent reactivity and electronic properties before considering external factors like solvents or reactants.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation would model a single or multiple this compound molecules surrounded by a large number of solvent molecules (e.g., water or a nonpolar solvent like heptane) in a simulation box. nih.govnih.gov

By solving Newton's laws of motion for this system, MD simulations can reveal:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute. Water molecules would be expected to form hydrogen bonds with the nitrogen atom and the carbonyl oxygen of the ester group. The simulation can provide detailed information on the average number of hydrogen bonds and their lifetimes.

Conformational Dynamics: The flexible sec-butyl and ethyl groups can rotate and fold. MD simulations track these conformational changes over time, showing which shapes are most stable in a given solvent and the energy barriers between them.

These simulations bridge the gap between the static picture from quantum calculations and the dynamic reality of a molecule in solution, which is essential for understanding its behavior in a real-world chemical or biological environment. mdpi.com

Predicting physicochemical properties is a major application of computational chemistry, often using Quantitative Structure-Property Relationship (QSPR) models or other algorithms. These models are vital in fields like drug discovery and environmental science. nih.govresearchgate.net

For this compound, key predicted parameters include:

Octanol-Water Partition Coefficient (log Kₒw or log P): This value indicates a molecule's hydrophilicity or hydrophobicity. escholarship.org For this compound, the presence of the alkyl chains would contribute to a higher log P, while the polar amine and ester groups would lower it. Computational methods, such as those based on atomic contributions or topological indices, are used to estimate this value.

Acid Dissociation Constant (pKₐH): This value pertains to the protonation state of the secondary amine. The pKₐH is the pH at which the amine group is 50% protonated (as -NH₂⁺-) and 50% neutral. escholarship.org Accurate pKₐH prediction is complex and can involve quantum mechanical calculations of the deprotonation free energy, often combined with continuum solvation models. nih.gov

The table below presents computationally predicted physicochemical properties for a related compound, Ethyl 3-(butylamino)propanoate, from the PubChem database. These values are generated by algorithms like XLogP3 and are illustrative of the data that can be obtained for this compound.

| Property | Value (for Ethyl 3-(butylamino)propanoate) | Method of Calculation |

| Molecular Weight | 173.25 g/mol | PubChem 2.1 |

| XLogP3 | 1.2 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 7 | Cactvs 3.4.6.11 |

| Exact Mass | 173.141578849 Da | PubChem 2.1 |

| Topological Polar Surface Area | 38.3 Ų | Cactvs 3.4.6.11 |

| Heavy Atom Count | 12 | Cactvs 3.4.6.11 |

| Formal Charge | 0 | PubChem |

| Complexity | 115 | Cactvs 3.4.6.11 |

Table 1: Predicted physicochemical properties for Ethyl 3-(butylamino)propanoate. Data sourced from PubChem CID 3513415. nih.gov

A significant strength of computational chemistry is its ability to map out entire reaction pathways. For reactions involving this compound, such as its hydrolysis or aminolysis, computational methods can be used to identify intermediates, and most importantly, the transition states that connect them. nih.gov

The process typically involves:

Proposing Pathways: Based on chemical principles, one or more plausible reaction mechanisms are proposed. For the hydrolysis of the ester, this could be an acid-catalyzed or base-catalyzed pathway.

Locating Stationary Points: Using quantum chemical methods, the geometries and energies of the reactants, products, and any proposed intermediates are calculated.

Finding Transition States: Specialized algorithms are used to locate the transition state structure for each step of the reaction. The transition state represents the highest energy point along the reaction coordinate.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy barrier for that step. The step with the highest barrier is the rate-determining step of the reaction. nih.gov

For example, a study on the aminolysis of a β-hydroxy-α,β-unsaturated ester used DFT calculations to compare three different reaction pathways (concerted, stepwise with a tetrahedral intermediate, and stepwise via a ketene (B1206846) intermediate). nih.gov The calculations were able to determine which pathway was the most energetically favorable, both in the gas phase and in a solvent. nih.gov A similar approach could be applied to understand the reactivity of this compound in various chemical transformations.

Future Research Directions and Emerging Opportunities

Rational Design of Next-Generation Amine-Based Solvents and Reagents

The rational design of novel solvents and reagents with tailored properties is a significant goal in green chemistry and chemical engineering. While specific research into Ethyl 3-(sec-butylamino)propanoate as a solvent is not extensively documented, its structural features—an amine group and an ester—suggest potential as a task-specific solvent. Future research could focus on designing derivatives of this molecule to create next-generation amine-based solvents. A related compound, ethyl 3-(tert-butylamino)propanoate, has been identified as a switchable solvent used in microextraction for gas chromatography, indicating that such amino acid esters are a promising area for solvent research. Investigations could explore how modifications to the alkyl groups (the sec-butyl and ethyl groups) influence properties like polarity, viscosity, and CO₂ reactivity, paving the way for its use as a recyclable solvent in organic synthesis or extraction processes.

Enhanced Mechanistic Insights into CO₂ Capture and Release Processes

Amine-based solvents are the current standard for industrial CO₂ capture. The secondary amine group in this compound makes it a candidate for investigation into CO₂ capture technologies. Future research could provide enhanced mechanistic insights into the binding and release of CO₂ with this specific molecule. Studies would likely focus on the stoichiometry of the reaction, the stability of the resulting carbamate (B1207046) or bicarbonate species, and the energy requirements for regeneration. Understanding the kinetics and thermodynamics of the CO₂ absorption-desorption cycle would be crucial for assessing its viability compared to established solvents like monoethanolamine (MEA) or newer, more complex amine solutions. While broad research exists on CO₂ capture by various amines, specific mechanistic studies on this compound are a clear area for future exploration.

Exploration of Novel Catalytic and Material Science Applications

The potential for this compound in catalysis and material science remains largely unexplored. The presence of both a nucleophilic amine and an ester functional group within the same molecule opens up possibilities for its use as a bifunctional catalyst or as a monomer in polymerization reactions. Future research could investigate its efficacy in catalyzing reactions such as aldol (B89426) condensations or Michael additions, where amine catalysts are commonly employed. In material science, this compound could be explored as a building block for novel polyamides or other functional polymers. Its incorporation into a polymer backbone could introduce specific properties, such as improved hydrophilicity or sites for post-polymerization modification.

Integration into Continuous Flow Systems for Sustainable Chemical Processes

Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. The integration of novel reagents and solvents into these systems is a key area of development for sustainable chemical manufacturing. Future research could focus on the use of this compound within continuous flow reactors, either as a reactant, a catalyst, or a solvent. For instance, if developed as an effective CO₂ capture solvent, its application in a continuous flow absorption and desorption loop would be a critical area of study. Research into its stability, reactivity, and compatibility with common materials used in flow systems under various operating conditions would be necessary to evaluate its potential in sustainable chemical processes. While the continuous flow synthesis of the simpler ethyl propanoate is being developed to enhance efficiency and reduce waste, applying these principles to processes involving more complex esters like this compound is a logical next step.

Investigation of Broader Biological and Biochemical Relevance (e.g., Proteomics Research)

The most clearly defined current application for this compound is in the field of proteomics research. scbt.comscbt.comscbt.com Chemical suppliers list it as a product for this purpose. scbt.comscbt.comscbt.com Proteomics, the large-scale study of proteins, often requires specific chemical tools for protein modification, digestion, and analysis.

Future research will likely focus on elucidating the specific role and utility of this compound in this context. Potential applications that could be investigated include:

Derivatization Agent: It may be used to modify specific amino acid side chains in proteins to improve detection by mass spectrometry or to aid in protein sequencing. The secondary amine could react with carboxyl groups or other functionalities on proteins.

Peptide Synthesis: It could serve as a non-standard building block or a modifying agent in the synthesis of peptides with specific properties.

Mass Spectrometry Internal Standard: Due to its unique mass and structure, it could potentially be used as an internal standard for the quantification of other molecules in complex biological samples.

Detailed studies are needed to understand its reactivity with proteins and peptides and to validate its performance in various proteomics workflows.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(sec-butylamino)propanoate, and how can reaction yields be improved?

- Methodological Answer : The compound is synthesized via a Michael addition reaction between sec-butylamine and ethyl acrylate. Evidence from RSC (2014) reports a 92.7% yield using a molar ratio of 1:1.76 (ethyl acrylate:sec-butylamine) at 74°C under reduced pressure (4 torr). Key optimization steps include controlling reaction temperature, stoichiometry, and purification via distillation. Monitoring the reaction by TLC or GC-MS can ensure completion and minimize side products like unreacted amines or esters .

Q. How can NMR and IR spectroscopy be utilized to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include δ 0.87–1.64 ppm (methyl and methylene protons from sec-butylamine and ethyl groups), δ 2.49–2.86 ppm (methylene protons adjacent to the amine and ester groups), and δ 4.03 ppm (ester OCH₂CH₃). The absence of acrylate vinyl protons (δ 5–6 ppm) confirms complete reaction .

- IR : Peaks at 3323 cm⁻¹ (N–H stretch) and 1731 cm⁻¹ (ester C=O stretch) validate functional groups. Discrepancies in peak positions may indicate impurities or incomplete purification .

Q. What analytical techniques are critical for quantifying this compound in reaction mixtures?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is ideal for quantification. Calibration curves using pure standards ensure accuracy. Elemental analysis (C, H, N) further validates purity, with deviations >0.3% suggesting impurities (e.g., unreacted sec-butylamine or residual solvent) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of this compound in multi-step syntheses (e.g., drug intermediates)?

- Methodological Answer : In the synthesis of dabigatran etexilate ( ), the compound acts as a nucleophile. Regioselectivity depends on pH, solvent polarity, and steric effects. For example, in CDI-mediated coupling reactions, anhydrous conditions and controlled temperatures (e.g., 0–25°C) minimize side reactions. Advanced characterization via 2D NMR (e.g., HSQC) can track intermediate formation and confirm regiochemical outcomes .

Q. What mechanistic insights explain the role of this compound in lignin deconstruction studies?

- Methodological Answer : In lignin solvolysis (), the compound stabilizes monomers via reductive chemistry. Heterogeneous metal catalysts (e.g., Pt/C) facilitate hydrogen transfer, preventing repolymerization. HSQC NMR analysis of C–H cross signals (e.g., dihydropCA ethyl ester) and GC-FID/MS tracking of monomeric products (e.g., guaiacyl derivatives) validate the mechanism. Discrepancies in product ratios may arise from lignin source variability or catalyst deactivation .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved when characterizing derivatives of this compound?

- Methodological Answer : Contradictions often stem from solvent effects, tautomerism, or impurities. For example, in CDCl₃, the amine proton (δ 1.01 ppm) may split due to hydrogen bonding. Deuterated solvent swaps (e.g., DMSO-d₆) or variable-temperature NMR can clarify dynamic processes. Computational methods (DFT calculations) may predict shifts for comparison with experimental data .

Q. What strategies mitigate instability or decomposition of this compound under storage or reaction conditions?

- Methodological Answer : Store the compound at –20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis. In reactions, avoid prolonged exposure to moisture or strong acids/bases. Stability assays (e.g., HPLC purity checks over time) and kinetic studies (Arrhenius plots) identify degradation pathways. Adding stabilizers like BHT (butylated hydroxytoluene) may extend shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.